REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.[CH2:13]([OH:15])C>O1CCCC1>[CH3:13][O:15][C:9]([CH:8]1[CH:7]([C:6]([OH:11])=[O:12])[CH:4]2[CH:5]=[CH:1][CH:2]1[CH2:3]2)=[O:10]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred homogeneously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring at 50° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C2CC(C1C(=O)O)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.[CH2:13]([OH:15])C>O1CCCC1>[CH3:13][O:15][C:9]([CH:8]1[CH:7]([C:6]([OH:11])=[O:12])[CH:4]2[CH:5]=[CH:1][CH:2]1[CH2:3]2)=[O:10]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred homogeneously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring at 50° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C2CC(C1C(=O)O)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.[CH2:13]([OH:15])C>O1CCCC1>[CH3:13][O:15][C:9]([CH:8]1[CH:7]([C:6]([OH:11])=[O:12])[CH:4]2[CH:5]=[CH:1][CH:2]1[CH2:3]2)=[O:10]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred homogeneously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring at 50° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C2CC(C1C(=O)O)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[CH:7]1.[CH2:13]([OH:15])C>O1CCCC1>[CH3:13][O:15][C:9]([CH:8]1[CH:7]([C:6]([OH:11])=[O:12])[CH:4]2[CH:5]=[CH:1][CH:2]1[CH2:3]2)=[O:10]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred homogeneously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring at 50° C. for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1C2CC(C1C(=O)O)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |